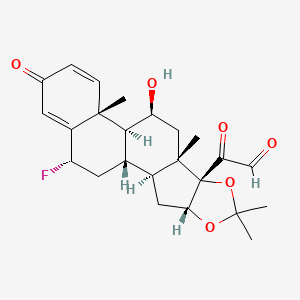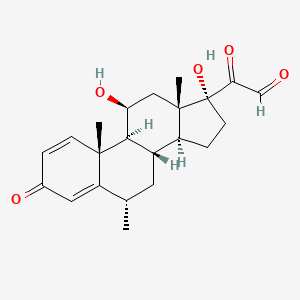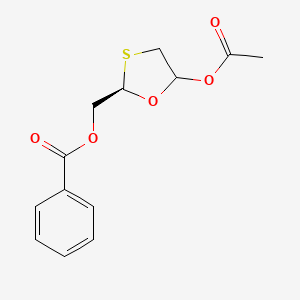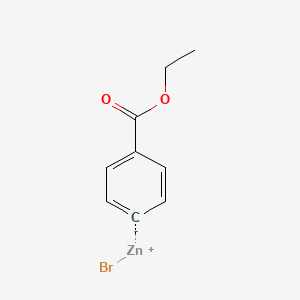
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucosamine Hydrochloride is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group . It is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . It has been widely used in food, cosmetics, and pharmaceutical industries .
Synthesis Analysis
D-Glucosamine and its acetylated derivative, N-acetylglucosamine (GlcNAc), are currently produced by acid hydrolysis of chitin (a linear polymer of GlcNAc) extracted from crab and shrimp shells .Molecular Structure Analysis
The molecular formula of D-Glucosamine Hydrochloride is C6H14ClNO5 . It is a monosaccharide that contains an amine group in place of one of the hydroxyl groups .Chemical Reactions Analysis
D-Glucosamine is a precursor in the hexosamine biosynthetic pathway leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), which is then used for making glycosaminoglycans, proteoglycans, and glycolipids .Physical And Chemical Properties Analysis
The molecular weight of D-Glucosamine Hydrochloride is 215.63 . When stored at 5°C in its original solvent and at its original concentration, the rate of decomposition is initially 1% per month from the date of purification .Safety And Hazards
Zukünftige Richtungen
D-Glucosamine Hydrochloride has potential applications in various biomedical fields such as wound healing, bone regeneration, antibacterial effect, and oral hygiene . It also has potential as a drug carrier for molecular therapies, such as drug and gene delivery systems, and a role in imaging for tumor and cancer detection .
Eigenschaften
CAS-Nummer |
129521-67-1 |
|---|---|
Produktname |
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE |
Molekularformel |
C6H13N1O5 |
Molekulargewicht |
215.63 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)





![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)